![molecular formula C11H18ClNOS B1396428 [1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride CAS No. 1332529-11-9](/img/structure/B1396428.png)
[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride
Descripción general
Descripción
1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride, also known as O-TMP, is a novel small molecule developed as a potential therapeutic agent for a variety of diseases. O-TMP is a derivative of piperidine, which has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. O-TMP has been shown to have a wide range of biological activities and has been studied for its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : Several studies have focused on synthesizing various compounds related to piperidine derivatives, employing different techniques and characterizing them using spectroscopy and crystallography. For example, Girish et al. (2008) synthesized [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a compound similar in structure to the subject compound, using condensation methods and characterized it using X-ray crystallography (Girish et al., 2008).
Crystal Structure Analysis : The crystal structures of related compounds, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, have been extensively studied. These analyses reveal details like monoclinic crystal classes, cell parameters, and chair conformations of the piperidine rings, providing insights into the molecular structure and stability of these compounds (Benakaprasad et al., 2007).
Chemical Transformations and Applications
Chemical Transformations : Research like that of Vervisch et al. (2012) demonstrates the use of non-activated aziridines, similar in structure to the piperidine derivatives, in synthesizing novel compounds through microwave-assisted ring expansion and radical-induced translocation, indicating potential applications in synthetic chemistry (Vervisch et al., 2012).
Impurity Identification in Pharmaceutical Products : Investigations into impurities in pharmaceuticals, such as cloperastine hydrochloride (a piperidine derivative), help in developing methods for the quantitative analysis of these impurities, ensuring the purity and safety of pharmaceutical products (Liu et al., 2020).
Catalytic and Biological Properties
Catalysis : Studies like those by Dönges et al. (2014) explore the use of piperidine derivatives in catalyzing oxidative cyclization reactions, highlighting their potential as catalysts in organic synthesis (Dönges et al., 2014).
Antimicrobial Activities : Research by Ovonramwen et al. (2019) focuses on synthesizing and characterizing piperidine derivatives for microbial activity screening. These studies demonstrate the potential of such compounds in developing new antimicrobial agents (Ovonramwen et al., 2019).
Propiedades
IUPAC Name |
[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.ClH/c13-9-10-3-1-5-12(7-10)8-11-4-2-6-14-11;/h2,4,6,10,13H,1,3,5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMJRHOLCHTKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CS2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



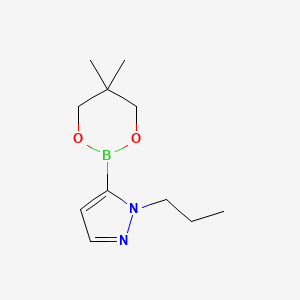
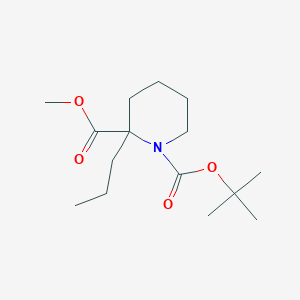
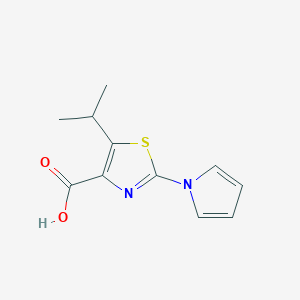

![tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1396352.png)


![4-[(E)-2-(dimethylamino)vinyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1396358.png)
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1396359.png)
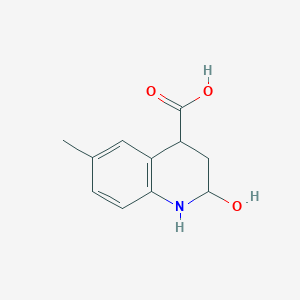
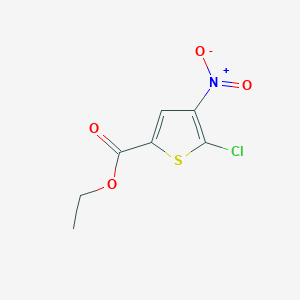

![2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396366.png)
![2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396367.png)